2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone
Overview
Description
2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazine derivative with a diketone or ketoester, followed by cyclization to form the pyridazinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Reduction of the pyridazinone ring to form dihydropyridazinones.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents, nitrating agents, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-6-phenyl-3(2H)-pyridazinone: Lacks the piperidino group.
6-phenyl-5-piperidino-3(2H)-pyridazinone: Lacks the methyl group.
2-methyl-5-piperidino-3(2H)-pyridazinone: Lacks the phenyl group.
Uniqueness
2-methyl-6-phenyl-5-piperidino-3(2H)-pyridazinone is unique due to the presence of both the piperidino and phenyl groups, which may contribute to its specific biological activities and chemical properties.
Properties
IUPAC Name |
2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18-15(20)12-14(19-10-6-3-7-11-19)16(17-18)13-8-4-2-5-9-13/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGSXQXSYJZXHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C(=N1)C2=CC=CC=C2)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301325179 | |
Record name | 2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819823 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
473934-78-0 | |
Record name | 2-methyl-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301325179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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